N-Methyl-2-nitro-4-(trifluoromethyl)aniline

Catalog No.
S794289
CAS No.
20200-22-0
M.F
C8H7F3N2O2
M. Wt
220.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-2-nitro-4-(trifluoromethyl)aniline

CAS Number

20200-22-0

Product Name

N-Methyl-2-nitro-4-(trifluoromethyl)aniline

IUPAC Name

N-methyl-2-nitro-4-(trifluoromethyl)aniline

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

InChI

InChI=1S/C8H7F3N2O2/c1-12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3

InChI Key

WNTLWKOCTHOISL-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8_8H7_7F3_3N2_2O2_2. It features a nitro group and a trifluoromethyl group attached to an aniline structure, making it a member of the nitroaniline family. This compound is characterized by its unique trifluoromethyl substituent, which enhances its reactivity and potential applications in various fields such as materials science and pharmaceuticals .

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon or chemical reducing agents like tin(II) chloride.
  • Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as a leaving group, allowing for the introduction of various nucleophiles.
  • Oxidation: The methyl groups attached to the nitrogen atom can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide .

The biological activity of N-Methyl-2-nitro-4-(trifluoromethyl)aniline has not been extensively studied, but similar compounds in the nitroaniline class are known for their potential antimicrobial and antitumor properties. The trifluoromethyl group may enhance biological activity by influencing the compound's lipophilicity and electronic properties, making it a candidate for further pharmacological research .

The synthesis of N-Methyl-2-nitro-4-(trifluoromethyl)aniline typically involves:

  • Nitration of Aniline: The process begins with the nitration of N-methylaniline using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the aromatic ring.
  • Trifluoromethylation: Following nitration, trifluoromethylation can be achieved through various methods, including using trifluoromethanesulfonic acid or other trifluoromethylating agents under controlled conditions .

N-Methyl-2-nitro-4-(trifluoromethyl)aniline has several applications:

  • Chemical Synthesis: It serves as a building block in organic synthesis, particularly in creating more complex molecules.
  • Material Science: Due to its unique properties, it may be used in developing specialty chemicals, dyes, and pigments.
  • Pharmaceutical Research: Its potential biological activity makes it a candidate for drug development .

Several compounds share structural similarities with N-Methyl-2-nitro-4-(trifluoromethyl)aniline. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
N,N-Dimethyl-2-nitro-4-(trifluoromethyl)anilineC8_8H9_9F3_3N2_2O2_20.98
N-Ethyl-2-nitro-4-(trifluoromethyl)anilineC9_9H9_9F3_3N2_2O2_20.94
N-Isopropyl-2-nitro-4-(trifluoromethyl)anilineC9_9H10_10F3_3N2_2O2_20.91

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is unique due to its specific methyl substitution at the nitrogen atom and its arrangement of functional groups, which may influence its reactivity and biological properties differently than its analogs .

XLogP3

2.7

Other CAS

20200-22-0

General Manufacturing Information

Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types